Enhanced Polarity and Hydrogen-Bonding Capacity vs. 1-Boc-Piperazine
1-Boc-3-carbamoylpiperazine exhibits significantly higher polarity and hydrogen-bonding capacity compared to the commonly used building block 1-Boc-piperazine (CAS 57260-71-6), as quantified by Polar Surface Area (PSA) and LogP values [1]. This difference influences solubility, permeability, and target engagement in biological systems.
| Evidence Dimension | Physicochemical Properties: LogP and PSA |
|---|---|
| Target Compound Data | LogP = 0.6476, PSA = 84.66 Ų |
| Comparator Or Baseline | 1-Boc-piperazine: LogP = 1.0934, PSA = 41.57 Ų |
| Quantified Difference | ΔLogP = -0.4458 (more hydrophilic), ΔPSA = +43.09 Ų |
| Conditions | Calculated values from MolBase database |
Why This Matters
The lower LogP and higher PSA of 1-Boc-3-carbamoylpiperazine indicate improved aqueous solubility and potential for stronger interactions with biological targets, making it a preferred choice for designing compounds with favorable drug-like properties.
- [1] MolBase. (n.d.). 4-BOC-2-piperazinecarboxamide (CAS 112257-24-6) - LogP and PSA data. Retrieved from https://qiye.molbase.cn/112257-24-6.html View Source
